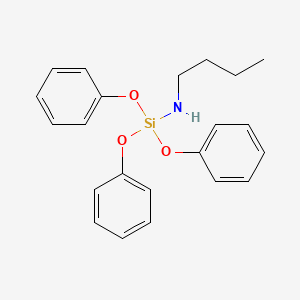
Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two ethoxy groups and one ethylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- typically involves the introduction of ethoxy and ethylthio groups to the benzene ring. One common method is the ethylation of 3,5-diethoxybenzene followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Scientific Research Applications
Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Known for its use in organic synthesis and pharmacological studies.
Benzeneethanamine, 3,4,5-trimethoxy-:
Uniqueness
Benzeneethanamine, 3,5-diethoxy-4-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other phenethylamines.
Properties
CAS No. |
90109-53-8 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2-(3,5-diethoxy-4-ethylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(17-5-2)14(12)18-6-3/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
VFCYKJRATPCSED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1SCC)OCC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)



![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)


![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)



![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
